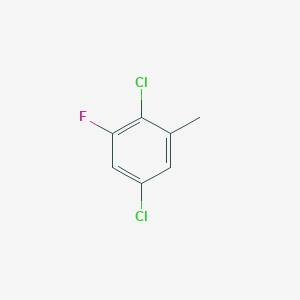

2,5-Dichloro-3-fluorotoluene

Descripción

Contextualizing Halogenated Aromatic Compounds in Contemporary Chemical Research

Halogenated organic compounds are foundational to many areas of chemical science and industry. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into an organic molecule is a primary strategy for modifying its chemical and physical properties. rsc.org These compounds are integral to the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. rsc.orgresearchgate.net Aryl halides, which are aromatic compounds where a halogen is directly bonded to the aromatic ring, are particularly valuable. They serve as key precursors in a multitude of synthetic transformations, most notably in cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of halogens can enhance a compound's stability, influence its solubility, and alter its electronic characteristics, making halogenation a powerful tool for fine-tuning molecular properties. cymitquimica.comresearchgate.net Approximately 20% of all active pharmaceutical ingredients and 30% of current agrochemicals contain at least one halogen atom. rsc.org

Importance of Toluene (B28343) Derivatives in Organic Synthesis and Pharmaceutical Sciences

Toluene and its derivatives are fundamental starting materials in organic synthesis. The methyl group of toluene can be functionalized in various ways, serving as a precursor for more complex chemical structures. researchgate.net In the pharmaceutical industry, toluene derivatives are crucial intermediates for synthesizing a wide range of therapeutic agents. The strategic placement of substituents on the toluene ring allows for the precise construction of molecules with desired biological activities. The transformation of the methyl group or the aromatic ring of toluene derivatives enables the creation of amides, benzophenones, quinolines, and other heterocyclic systems that form the core of many drugs. researchgate.net The versatility of halogenated toluenes, such as 2-fluoro-4-iodotoluene, highlights their role as adaptable building blocks for creating complex molecules for pharmaceuticals and functional materials. ontosight.ai

Structural and Electronic Considerations of Polychlorinated and Fluorinated Toluene Systems

The substitution of multiple halogen atoms onto a toluene ring, as seen in 2,5-Dichloro-3-fluorotoluene, introduces significant structural and electronic effects. cymitquimica.com The presence and position of each halogen atom—two chlorine atoms and one fluorine atom—uniquely influence the molecule's reactivity, polarity, and stability. cymitquimica.comresearchgate.net

Intermolecular Interactions: The polarized C-F and C-Cl bonds can participate in various non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can affect the material's bulk properties like melting and boiling points.

The specific arrangement in this compound—with chlorine atoms flanking the fluorine—creates a unique electronic and steric environment that is of interest for synthetic applications. cymitquimica.com

Research Landscape and Knowledge Gaps Pertaining to this compound

This compound is primarily recognized as a chemical intermediate. cymitquimica.com Its utility lies in its potential to be converted into more complex molecules for the agrochemical and pharmaceutical industries. For instance, related structures like (2,5-Dichloro-3-fluorophenyl)methanol can be synthesized via the reduction of the corresponding benzaldehyde (B42025) and can, in turn, be reduced to form this compound. smolecule.com

The current research landscape for this specific compound appears to be focused on its synthesis and sale as a building block for further chemical elaboration. prof-research.comaksci.com While its physical properties are documented (see table below), detailed studies on its specific reaction kinetics, advanced spectroscopic characterization, or its application in the synthesis of specific, named target molecules are not widely available in public literature. A significant knowledge gap exists regarding the full scope of its reactivity. For example, while it is a plausible precursor for creating trifluoromethyl-containing compounds, which are highly sought after in medicinal chemistry, specific, published pathways starting from this compound are not readily found. rsc.orgmdpi.comnih.govresearchgate.netnih.gov Furthermore, its metabolic fate or environmental degradation pathways, topics of importance for other polychlorinated aromatics like PCBs, remain largely unexplored for this compound. acs.orgresearchgate.net

Data for this compound

| Property | Value | Source |

| CAS Number | 1242339-87-2 | cymitquimica.com |

| Molecular Formula | C₇H₅Cl₂F | cymitquimica.com |

| Appearance | Liquid | aksci.com |

| Purity Specification | >95% | aksci.com |

| Density | ~1.3 g/cm³ | aksci.com |

| Refractive Index | ~1.52 | aksci.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-1-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAYODKBROAKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 2,5 Dichloro 3 Fluorotoluene and Its Congeners

Pathways of Electrophilic Aromatic Substitution on Substituted Toluene (B28343) Systems

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The formation of the sigma complex is the slow, rate-determining step. minia.edu.egmnstate.edu

The regiochemical outcome of electrophilic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. libretexts.org These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. lumenlearning.comvanderbilt.edu

Activating Groups: These groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate compared to benzene. wikipedia.orgtotal-synthesis.com They typically direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the carbocation intermediate and slowing the reaction rate. mnstate.edu Most deactivating groups direct incoming electrophiles to the meta position. lumenlearning.com

In the case of 2,5-dichloro-3-fluorotoluene, three different substituents influence the position of electrophilic attack: a methyl group and two types of halogens.

Methyl Group (-CH₃): The methyl group is an activating group that directs substitution to the ortho and para positions. unizin.org This is due to a combination of inductive electron donation and stabilization of the carbocation intermediate through hyperconjugation. vanderbilt.eduquora.comkhanacademy.org

Halogens (-Cl, -F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. lumenlearning.com However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate when the attack occurs at the ortho or para positions. lumenlearning.comunizin.orgslideshare.net

For this compound, the potential sites for electrophilic attack are positions 4 and 6. The directing effects of the existing substituents must be considered collectively. The methyl group at C1 directs to C2, C4, and C6. The chloro group at C2 directs to C1, C3, and C5 (all occupied). The fluoro group at C3 directs to C2, C4, and C6. The chloro group at C5 directs to C1, C2, C4, and C6. All groups direct towards the available C4 and C6 positions. Steric hindrance from the adjacent chloro group at C5 might slightly disfavor attack at the C6 position, potentially making the C4 position the most likely site for substitution.

| Substituent on Toluene Ring | Reactivity Effect | Directing Effect | Governing Electronic Effects |

|---|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive Donation & Hyperconjugation |

| -F (Fluoro) | Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |

Nucleophilic Displacement Reactions on Halogenated Toluyl Moieties

While aromatic rings are typically electron-rich and react with electrophiles, those bearing strong electron-withdrawing groups can become electron-deficient enough to undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.org In this reaction, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. wikipedia.org The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. nih.gov

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. libretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

The presence of electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group, is crucial for SNAr reactions. masterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance and induction, thereby lowering the activation energy and accelerating the reaction. masterorganicchemistry.com

In halogenated toluenes, the halogen atoms themselves can act as leaving groups. A peculiar feature of the SNAr mechanism is the order of leaving group ability for halogens: F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend seen in SN2 reactions. chemistrysteps.com The reason is that the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. libretexts.org The high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.orglibretexts.org

In this compound, the ring is substituted with three electron-withdrawing halogens. The fluorine at C3 is meta to the chlorine at C5 and ortho to the chlorine at C2. The chlorine at C2 is ortho to the fluorine at C3. Given the leaving group trend, the fluorine atom would be the most activated towards displacement if a sufficiently strong electron-withdrawing group were present ortho or para to it. However, without additional powerful activating groups (like a nitro group), SNAr reactions on this compound would likely require harsh reaction conditions. If a reaction were to occur, displacement of the fluorine atom at C3 would be mechanistically favored over the chlorine atoms, assuming the nucleophile can access this sterically hindered position.

| Reaction Type | Halogen Leaving Group Ability | Reason for Trend |

|---|---|---|

| SNAr | F > Cl > Br > I | Rate is determined by nucleophilic attack, which is facilitated by the high electronegativity of the halogen. |

| SN2 | I > Br > Cl > F | Rate is determined by the strength of the C-X bond; weaker bonds break more easily. |

Oxidative and Reductive Transformations of Halogenated Toluene Derivatives

Halogenated toluenes can undergo both oxidation and reduction, typically involving the methyl group or the halogen substituents, respectively.

Oxidative Transformations: The alkyl side-chain of toluene and its derivatives is susceptible to oxidation. The benzylic hydrogens of the methyl group are activated towards attack. libretexts.org Strong oxidizing agents can convert the methyl group into a variety of functional groups. For instance, catalytic oxidation can transform toluene first into benzyl (B1604629) alcohol, then to benzaldehyde (B42025), and finally to benzoic acid. mdpi.com This stepwise oxidation allows for the synthesis of various derivatives. The halogen atoms on the aromatic ring are generally stable under these oxidizing conditions. The oxidation of this compound would be expected to proceed at the methyl group, yielding 2,5-dichloro-3-fluorobenzoic acid or related intermediates, depending on the reaction conditions.

Reductive Transformations: A key reductive pathway for halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This process is particularly significant in the environmental biodegradation of polychlorinated compounds like polychlorinated biphenyls (PCBs). oup.comovid.com Under anaerobic conditions, certain microorganisms can use halogenated compounds as terminal electron acceptors in a process called dehalorespiration. nih.govwikipedia.org This microbial reductive dechlorination typically removes chlorine atoms from the aromatic ring. oup.comovid.com Chemical methods for reductive dehalogenation also exist, often employing catalysts and a hydrogen source. For a molecule like this compound, selective reductive dehalogenation could, in principle, remove one or more of the halogen atoms.

| Transformation | Reactive Site on Halogenated Toluene | Typical Product | Common Reagents/Conditions |

|---|---|---|---|

| Oxidation | Methyl Group (Benzylic Position) | Benzoic Acid Derivative | KMnO₄, CrO₃ |

| Reduction | Halogen Substituent | Dehalogenated Toluene Derivative | Catalytic Hydrogenation, Anaerobic Microbes |

Radical Reactions and Their Application in Halogenated Aromatic Synthesis

Free-radical reactions provide an alternative pathway for the functionalization of halogenated toluenes. The most common of these is free-radical halogenation, which is highly selective for the benzylic position of alkyl-substituted aromatics. wikipedia.org This reaction proceeds via a radical chain mechanism involving three steps: initiation, propagation, and termination. wikipedia.orgucalgary.ca

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) into two halogen radicals, typically using UV light or heat. ucalgary.ca

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of toluene to form a resonance-stabilized benzyl radical. ucalgary.ca This benzyl radical then reacts with another halogen molecule to form the benzyl halide product and a new halogen radical, which continues the chain. ucalgary.ca

Termination: The reaction terminates when two radicals combine. ucalgary.ca

The high selectivity for the benzylic position is due to the stability of the intermediate benzyl radical, which is delocalized over the aromatic ring. mnstate.edu This makes benzylic C-H bonds weaker and more susceptible to radical abstraction than other C-H bonds. wikipedia.org Reagents such as N-bromosuccinimide (NBS), often used with a radical initiator, are effective for selective benzylic bromination. jove.comlscollege.ac.in

For this compound, a free-radical halogenation reaction would selectively occur at the methyl group, leaving the aromatic ring and its halogen substituents intact. This would yield 2,5-dichloro-3-fluorobenzyl halide, a versatile intermediate for further synthesis.

| Reaction Type | Reactive Site on Toluene | Typical Conditions | Mechanism |

|---|---|---|---|

| Radical Halogenation | Methyl Group (Benzylic C-H) | UV light, heat, or radical initiators (e.g., NBS) | Free-Radical Chain |

| Electrophilic Halogenation | Aromatic Ring (Aromatic C-H) | Lewis Acid Catalyst (e.g., FeBr₃, AlCl₃) | Electrophilic Aromatic Substitution |

Applications of 2,5 Dichloro 3 Fluorotoluene and Its Derivatives in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate in Pharmaceutical and Medicinal Chemistry Research

Halogenated organic compounds are of profound importance in the pharmaceutical industry, with a significant percentage of commercial drugs containing at least one halogen atom. The presence of chlorine and fluorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. While direct applications of 2,5-Dichloro-3-fluorotoluene are not extensively documented in publicly available research, its isomers serve as crucial intermediates in the synthesis of valuable pharmaceutical precursors.

Isomers of this compound, such as 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene, are recognized as valuable precursors for bioactive molecules. google.comresearchgate.net A key industrial process involves the ammoxidation of a mixture of these dichlorofluorotoluene isomers. google.com This reaction converts the methyl group into a nitrile group, yielding a mixture of 2,4-dichloro-5-fluorobenzonitrile (B139205) and 2,6-dichloro-3-fluorobenzonitrile. google.com These benzonitrile (B105546) derivatives are versatile intermediates, which can be further elaborated into a variety of complex, biologically active compounds. google.comresearchgate.net

The introduction of halogen atoms can significantly alter the electronic properties of a molecule, making halogenated compounds valuable tools for studying enzyme inhibition mechanisms. The electron-withdrawing nature of chlorine and fluorine atoms on the toluene (B28343) ring can affect the binding of the molecule to the active site of an enzyme. Although specific studies detailing the use of this compound as an enzyme inhibitor were not identified in the reviewed literature, the broader class of halogenated aromatics is frequently employed in such research to probe structure-activity relationships.

Utility in Agrochemical Development and Synthesis of Pesticidal Compounds

Similar to its role in pharmaceuticals, the isomers of this compound are valuable in the agrochemical sector. The development of effective and selective pesticides is crucial for modern agriculture, and halogenated compounds play a significant role in this field.

The benzonitrile intermediates, 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile, which are produced from a mixture of dichlorofluorotoluene isomers, are cited as being useful for the synthesis of plant protection agents. google.comresearchgate.net The presence and position of the halogen atoms are critical for the biological activity of the final pesticidal compounds, influencing their efficacy against target pests and their environmental persistence. While the direct use of the 2,5-dichloro-3-fluoro isomer is not specified, the utility of the isomeric mixture underscores the relevance of dichlorofluorotoluenes in agrochemical synthesis.

Contributions to Material Science and Advanced Organic Frameworks

The unique electronic and structural features of halogenated aromatic compounds make them attractive building blocks for new materials. However, the scientific literature reviewed does not provide specific examples of this compound being used in material science or for the development of advanced organic frameworks. The potential for this compound to be used as a monomer or a modifying agent in polymer chemistry or as a linker in metal-organic frameworks (MOFs) remains an area for future exploration.

Synthesis of Complex Organic Molecules through Derivatization Strategies

The chemical reactivity of this compound allows for its transformation into a variety of more complex molecules through various derivatization strategies. The primary example found in the literature is the ammoxidation of its isomers, which converts the methyl group to a nitrile. google.com

Table 1: Key Derivatization of Dichlorofluorotoluene Isomers

| Starting Material | Reagents | Product | Application |

|---|

This transformation is a critical step, as the resulting benzonitrile functional group opens up a wide range of subsequent chemical modifications. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions, providing access to a diverse array of chemical structures. While specific derivatization pathways for the this compound isomer are not detailed, the chemistry of its isomers provides a model for its potential synthetic utility.

Computational Chemistry and Theoretical Studies on 2,5 Dichloro 3 Fluorotoluene

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of compounds like 2,5-Dichloro-3-fluorotoluene from a theoretical standpoint. Through quantum chemical calculations, it is possible to predict its electronic structure, geometry, spectroscopic characteristics, and potential reaction pathways without the need for empirical measurement. These theoretical insights are crucial for understanding the behavior of halogenated aromatic systems.

Bioremediation and Environmental Fate of Halogenated Toluene Derivatives

Microbial Transformation and Biodegradation Mechanisms of Halogenated Aromatics

Microorganisms have evolved a variety of mechanisms to break down halogenated aromatic compounds. nih.gov The biodegradation process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, with the specific pathways determined by the microbial species and the environmental context. nih.govnih.gov

The microbial degradation of these complex molecules is generally understood to proceed in three main stages: the upper, middle, and lower metabolic pathways. nih.govresearchgate.netmahidol.ac.th

Upper Pathway: This initial stage involves enzymatic reactions that modify the peripheral structures of the compound, preparing it for ring cleavage. For halogenated toluenes, this can involve the oxidation of the methyl group.

Middle Pathway: This is often the most challenging step and involves the critical process of dehalogenation—the removal of halogen atoms (chlorine, fluorine) from the aromatic ring. nih.govresearchgate.netfao.org This step is crucial as it typically reduces the toxicity of the compound and makes it more amenable to further degradation.

Lower Pathway: Following dehalogenation and ring cleavage, the resulting simpler organic molecules are funneled into central metabolic pathways, where they can be used by the microorganisms for energy and cell growth. nih.govresearchgate.net

Studies on various bacteria and fungi have provided detailed insights into these degradation pathways. nih.gov Pure cultures have been instrumental in identifying specific enzymes and the genetic regulation involved in the breakdown of compounds like halogenated phenols, benzoic acids, and benzenes. nih.gov

Enzymatic Defluorination and Dechlorination Pathways in Microorganisms

The cleavage of carbon-halogen bonds is the key and often rate-limiting step in the biodegradation of halogenated aromatics. Microorganisms employ a diverse array of enzymes, known as dehalogenases, to accomplish this. The mechanisms for removing chlorine (dechlorination) and fluorine (defluorination) can be broadly categorized into reductive, hydrolytic, and oxidative pathways. nih.govmdpi.com

Enzymatic Dehalogenation Mechanisms:

| Mechanism | Description | Key Enzyme Classes | Conditions |

| Reductive Dehalogenation | The halogen atom is replaced by a hydrogen atom. This is a common pathway under anaerobic conditions. | Reductive dehalogenases | Anaerobic |

| Hydrolytic Dehalogenation | The halogen atom is replaced by a hydroxyl group from a water molecule. | Haloacid dehalogenases, Fluoroacetate (B1212596) dehalogenases | Aerobic/Anaerobic |

| Oxidative Dehalogenation | An oxygen atom is incorporated into the molecule, leading to the elimination of the halogen. This is common under aerobic conditions. | Monooxygenases, Dioxygenases | Aerobic |

The carbon-fluorine (C-F) bond is the strongest covalent bond in organic chemistry, making enzymatic defluorination particularly challenging for microorganisms. mdpi.com However, specific enzymes have been identified that can cleave this robust bond. For example, fluoroacetate dehalogenases are specialized enzymes that catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate. researchgate.netbangor.ac.uknih.gov Similarly, haloacid dehalogenases have been shown to have activity against both chlorinated and fluorinated compounds. nih.gov

Research has shown that microbial communities can trigger significant defluorination following hydrolytic dechlorination, as the initial removal of chlorine can destabilize the molecule and facilitate subsequent fluorine removal. nih.gov The active sites of dehalogenating enzymes are highly specific, and minor structural differences can determine their efficiency in cleaving different carbon-halogen bonds. nih.gov

Environmental Persistence and Degradation Studies of Halogenated Toluene (B28343) Compounds (General Principles)

Halogenated toluene compounds are often classified as persistent organic pollutants due to their chemical stability and resistance to degradation. researchgate.netnih.gov Their persistence in soil and water is influenced by a combination of the compound's chemical structure and various environmental factors.

The rate and extent of biodegradation depend on both abiotic (non-living) and biotic (living) conditions. researchgate.net Key factors include the number and position of halogen substituents on the toluene ring. Generally, an increase in the number of halogen atoms enhances the compound's stability and recalcitrance. The presence of multiple different halogens, as in 2,5-Dichloro-3-fluorotoluene, can further complicate microbial degradation.

Factors Influencing the Environmental Persistence of Halogenated Toluenes:

| Factor | Influence on Persistence | Description |

| Degree of Halogenation | Higher | Increased number of halogen atoms generally increases stability and toxicity to microbes, slowing degradation. |

| Type of Halogen | Higher (F > Cl) | The strength of the carbon-halogen bond (C-F is stronger than C-Cl) makes fluorinated compounds more resistant to cleavage. bangor.ac.uk |

| Oxygen Availability | Variable | Aerobic pathways often lead to complete mineralization, while anaerobic pathways (like reductive dechlorination) are also effective but can sometimes be slower. nih.gov |

| Microbial Population | Lower | The absence of microbial populations adapted to degrade specific halogenated compounds leads to longer persistence. Acclimated populations can significantly enhance degradation rates. epa.gov |

| Co-contamination | Variable | The presence of other pollutants can inhibit the degradation of halogenated toluenes by being toxic to the relevant microorganisms or by being a more easily degradable substrate. uab.cat |

| Soil/Sediment Properties | Higher | Strong adsorption to soil organic matter can reduce the bioavailability of the compound for microbial degradation, increasing its persistence. nih.gov |

If released into the soil, halogenated toluenes may be subject to leaching into groundwater or evaporation from the surface. epa.gov In the atmosphere, they can be degraded by reacting with hydroxyl radicals. epa.gov

Analytical Methodologies for the Detection and Quantification of Halogenated Toluene Metabolites in Environmental Matrices

To study the environmental fate and bioremediation of halogenated toluenes, sensitive and specific analytical methods are required to detect and quantify the parent compound and its various breakdown products (metabolites) in complex environmental samples like soil, water, and air. cdc.gov

Gas chromatography (GC) is the most widely used technique for analyzing volatile organic compounds like halogenated toluenes. cdc.govnih.gov It is often coupled with various detectors for identification and quantification. High-performance liquid chromatography (HPLC) is also used, particularly for less volatile or thermally unstable metabolites. researchgate.net

Due to the typically low concentrations of these pollutants and their metabolites in the environment, a preconcentration step is usually necessary before analysis. nih.gov

Common Analytical Techniques for Halogenated Toluene Metabolites:

| Analytical Technique | Detector | Sample Matrix | Common Pre-treatment |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Air, Water, Soil | Purge-and-trap, Solid-Phase Microextraction (SPME), Thermal Desorption nih.govnih.gov |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Air, Water | Solvent Desorption, Purge-and-trap nih.govnih.gov |

| Gas Chromatography (GC) | Photoionization Detector (PID) | Water | Purge-and-trap nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence (FL), UV Detection | Water, Biological Samples | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) researchgate.net |

Mass spectrometry (MS), particularly when used with high-resolution instruments, is a powerful tool. It not only quantifies the compounds but also helps in identifying unknown metabolites by providing information on their mass and fragmentation patterns. The characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl) can further aid in the identification of chlorinated metabolites. researchgate.net

Future Research Directions and Emerging Trends in the Study of 2,5 Dichloro 3 Fluorotoluene

Development of Novel Synthetic Methodologies for Enhanced Site-Selectivity

The precise synthesis of polysubstituted aromatic compounds like 2,5-dichloro-3-fluorotoluene, where specific isomers are targeted, remains a significant challenge in organic chemistry. Future research will likely focus on the development of novel synthetic methodologies that offer enhanced site-selectivity, moving beyond traditional methods that may produce a mixture of isomers.

One promising area is the application of directed ortho-metalation (DoM) strategies. By introducing a directing group onto the toluene (B28343) ring, it may be possible to selectively introduce the chloro and fluoro substituents at the desired positions. The development of new, easily removable directing groups would be a key aspect of this research.

Furthermore, advancements in catalytic C-H activation could provide more direct and efficient routes to this compound and its derivatives. Research into catalysts that can selectively functionalize specific C-H bonds on a toluene backbone, even in the presence of other substituents, will be crucial. This could involve the design of sophisticated ligands that can control the regioselectivity of the halogenation reactions.

The Balz-Schiemann reaction and related diazonium salt chemistries are standard methods for introducing fluorine into aromatic rings. guidechem.com Future work might explore variations of these reactions under milder conditions or with improved yields for the synthesis of fluorinated dichlorotoluenes. google.comgoogle.com

| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Directed ortho-metalation (DoM) | High regioselectivity in substituent placement. | Development of novel, easily removable directing groups. |

| Catalytic C-H Activation | Direct and atom-economical synthesis. | Design of catalysts and ligands for site-selective halogenation. |

| Advanced Diazonium Salt Chemistry | Established route for fluorination. | Milder reaction conditions and improved yields for complex substrates. |

Advanced Catalytic Systems for Efficient Functionalization of Halogenated Toluyl Compounds

Once this compound is synthesized, the next frontier lies in its selective functionalization. The presence of three halogen atoms at distinct positions on the aromatic ring offers multiple sites for further chemical modification. Advanced catalytic systems will be essential to control the reactivity and achieve selective transformations.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov A key challenge and area for future research will be to develop catalytic systems that can differentiate between the two chlorine atoms and the fluorine atom on the this compound ring. This would allow for the stepwise and selective introduction of different functional groups, leading to a wide array of novel derivatives.

Rhodium-catalyzed reactions , known for their unique reactivity profiles, could also be explored for the functionalization of this compound. rsc.org For instance, rhodium catalysts might enable C-H activation at the remaining unsubstituted positions on the aromatic ring or on the methyl group.

The development of dual-catalyst systems could open up new reaction pathways, allowing for the simultaneous or sequential activation of different bonds in the molecule. This could lead to the rapid construction of complex molecular architectures from a simple this compound starting material.

Computational Design and Predictive Modeling of Next-Generation Halogenated Molecules with Tuned Properties

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For a molecule like this compound, where experimental data is scarce, computational methods can provide valuable insights into its structure, properties, and reactivity, guiding future experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound. nih.govyoutube.comyoutube.comyoutube.com Such studies can elucidate the effects of the specific substitution pattern on the molecule's dipole moment, polarizability, and frontier molecular orbital energies. This information is crucial for understanding its potential behavior in various applications.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physical, chemical, and biological properties of derivatives of this compound. nu.edu.kz By correlating molecular descriptors with specific properties, these models can accelerate the discovery of new molecules with desired characteristics, such as enhanced solubility, specific binding affinities, or improved material properties. researchgate.net

Machine learning algorithms are also emerging as powerful tools for predicting chemical reactivity and designing novel compounds. acs.orgnih.gov By training these models on existing data for halogenated aromatic compounds, it may be possible to predict the outcomes of reactions involving this compound and to design new derivatives with optimized properties for specific applications.

| Computational Method | Predicted Properties for this compound | Potential Impact |

| Density Functional Theory (DFT) | Geometric structure, electronic properties, reactivity indices. | Guidance for synthetic efforts and understanding of molecular behavior. |

| QSPR/QSAR | Physical, chemical, and biological properties of derivatives. | Accelerated discovery of new functional molecules. |

| Machine Learning | Reaction outcomes, design of novel compounds with tailored properties. | Efficient exploration of the chemical space around this scaffold. |

Exploration of New Applications in Specialized Chemical Fields Beyond Current Scopes

While the current applications of this compound are not well-documented, its unique substitution pattern suggests potential for use in a variety of specialized chemical fields.

In medicinal chemistry , the introduction of chlorine and fluorine atoms can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Derivatives of this compound could be explored as scaffolds for the development of new pharmaceuticals. The distinct electronic environment created by the three halogen atoms could lead to novel interactions with protein active sites.

In materials science , halogenated aromatic compounds are often used as building blocks for polymers, liquid crystals, and organic electronic materials. The specific substitution pattern of this compound could impart unique properties, such as flame retardancy, thermal stability, or specific electronic characteristics, to new materials.

In agrochemical research , halogenated compounds play a crucial role in the development of new pesticides and herbicides. The biological activity of this compound derivatives could be investigated to identify potential new crop protection agents.

The exploration of these and other applications will depend on the successful development of the synthetic and functionalization methodologies outlined above, as well as a deeper understanding of the fundamental properties of this intriguing molecule.

Q & A

Basic: What are the primary synthetic routes for 2,5-Dichloro-3-fluorotoluene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of halogenated toluenes like this compound typically involves sequential halogenation. Key approaches include:

- Directed Fluorination/Chlorination : Use of halogenating agents (e.g., Cl₂ or F₂ gas) under controlled temperatures to achieve regioselectivity. For example, chlorination of fluorotoluene derivatives using FeCl₃ as a catalyst at 50–80°C can optimize para/ortho substitution .

- Sandmeyer Reaction : Applicable for introducing halogens via diazonium intermediates. This method requires precise control of nitrosation and halogenation steps to avoid overhalogenation .

- Dealkylation : Chlorination of tert-butyltoluene derivatives followed by dealkylation under acidic conditions, ensuring minimal side-product formation .

Critical Consideration : Reaction temperature, stoichiometry, and catalyst choice (e.g., Lewis acids) significantly impact yield and regioselectivity. GC-MS and NMR should validate intermediate purity .

Advanced: How can crystallographic data contradictions in this compound derivatives be resolved?

Methodological Answer:

Conflicting crystallographic data often arise from disordered halogen positions or twinning. Strategies include:

- SHELX Refinement : Use SHELXL for high-resolution refinement, leveraging restraints for disordered atoms and twin-law corrections (e.g., BASF parameter adjustments) .

- Cross-Validation : Pair X-ray diffraction with DFT-optimized molecular geometry to identify discrepancies. For example, compare experimental bond angles with computational models (e.g., Gaussian 16) .

- Synchrotron Data : High-flux sources improve weak reflection resolution, critical for distinguishing overlapping electron densities in polyhalogenated systems .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F/¹H NMR : Fluorine NMR (470 MHz+) resolves meta/para substitution patterns, while ¹H NMR identifies methyl group splitting (e.g., coupling constants J = 8–10 Hz for adjacent halogens) .

- GC-MS : Quantifies purity and detects byproducts (e.g., dihalogenated isomers) using electron ionization (70 eV) and DB-5MS columns .

- IR Spectroscopy : Confirms C-F stretches (1050–1150 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹), though overlaps with aromatic C-H may require deconvolution .

Advanced: How can substituent effects on the reactivity of this compound be systematically studied?

Methodological Answer:

- Substituent Screening : Synthesize derivatives with varying electron-withdrawing/donating groups (e.g., NO₂, OCH₃) and measure reaction kinetics (e.g., SNAr rates) using HPLC .

- Computational Modeling : Apply DFT (B3LYP/6-311+G**) to calculate Fukui indices for electrophilic/nucleophilic sites, correlating with experimental reactivity trends .

- Crystal Engineering : Analyze supramolecular synthons (e.g., halogen···halogen interactions) via Hirshfeld surfaces to predict solid-state packing effects on reactivity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile halogenated compounds.

- Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles prevent dermal/ocular exposure.

- Waste Management : Neutralize halogenated waste with NaHCO₃ before disposal to avoid environmental release .

Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in halogenation reactions of this compound?

Methodological Answer:

- Radical Traps : Introduce inhibitors (e.g., TEMPO) to quench radical chains; monitor reaction progress via EPR spectroscopy for radical detection .

- Isotopic Labeling : Use ³⁶Cl-labeled reagents to track ionic vs. radical chlorine incorporation via scintillation counting .

- Solvent Effects : Compare reaction rates in polar (ionic pathway-favoring) vs. nonpolar (radical-favoring) solvents. For example, DMSO enhances ionic mechanisms via stabilization of transition states .

Basic: What are the key applications of this compound in material science?

Methodological Answer:

- Fluorinated Polymers : As a monomer, it enhances thermal stability and dielectric properties in polyaryl ether ketones (PAEKs). Polymerize via Ullmann coupling with Cu catalysts .

- Liquid Crystals : Introduce into mesogenic cores to lower melting points and improve nematic phase stability. Characterize phase transitions via DSC and polarized microscopy .

Advanced: How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify %Vbur values for halogen positions, predicting accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Hammett Studies : Correlate σₚ values of substituents with reaction rates (log k) to quantify electronic effects. Meta-fluorine groups typically exhibit σₚ ≈ 0.34, directing cross-coupling to less hindered sites .

Basic: How to optimize purification of this compound from reaction mixtures?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (e.g., 25 mmHg, 98–100°C) separates isomers based on boiling point differences .

- Recrystallization : Use hexane/ethyl acetate (3:1) at −20°C to isolate high-purity crystals (>98%). Monitor via TLC (Rf = 0.5 in hexane:EA 4:1) .

Advanced: What strategies mitigate halogen exchange side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily protect reactive halogens (e.g., silyl ethers for fluorine) during nucleophilic substitutions .

- Low-Temperature Conditions : Perform reactions at −78°C (dry ice/acetone) to suppress radical-mediated halogen scrambling .

- In Situ Monitoring : Use ReactIR to detect intermediates and abort reactions before side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.